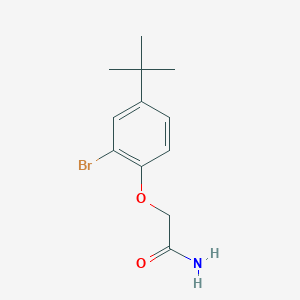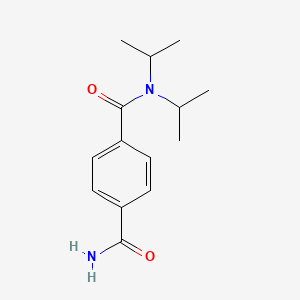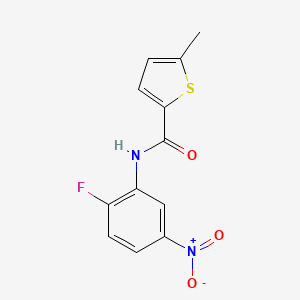
2-(2-bromo-4-tert-butylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-tert-butylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBA, and its molecular formula is C12H16BrNO2. The synthesis of BBA involves the reaction of 2-bromo-4-tert-butylphenol with chloroacetyl chloride, followed by hydrolysis with sodium hydroxide.
作用机制
The mechanism of action of BBA in inhibiting the growth of cancer cells is not fully understood. However, it has been suggested that BBA may act by inhibiting the activity of enzymes involved in DNA replication and repair. BBA has also been shown to form stable complexes with metal ions, which may contribute to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
BBA has been shown to exhibit antitumor activity in vitro and in vivo. In vitro studies have shown that BBA inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that BBA inhibits the growth of tumors in mice. BBA has also been shown to form stable complexes with metal ions, which may contribute to its ability to remove heavy metal ions from water.
实验室实验的优点和局限性
One advantage of using BBA in lab experiments is its ability to form stable complexes with metal ions, which makes it useful in the synthesis of metal-organic frameworks. Another advantage is its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. One limitation of using BBA in lab experiments is its limited solubility in water, which may affect its ability to form stable complexes with metal ions.
未来方向
There are several future directions for the study of BBA. One direction is the development of BBA-based drugs for the treatment of cancer. Another direction is the synthesis of BBA-based metal-organic frameworks with potential applications in gas storage and separation. Additionally, further studies are needed to fully understand the mechanism of action of BBA in inhibiting the growth of cancer cells and removing heavy metal ions from water.
合成方法
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)acetamide involves a series of chemical reactions. The first step is the reaction of 2-bromo-4-tert-butylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(2-bromo-4-tert-butylphenoxy)acetyl chloride. The second step involves the hydrolysis of the acetyl chloride group using sodium hydroxide, which results in the formation of this compound.
科学研究应用
BBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BBA has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. BBA has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In materials science, BBA has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In environmental science, BBA has been studied for its ability to remove heavy metal ions from water.
属性
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVFYCKGGDMGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5863920.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)


![4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)


![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5863988.png)
![N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5864005.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)